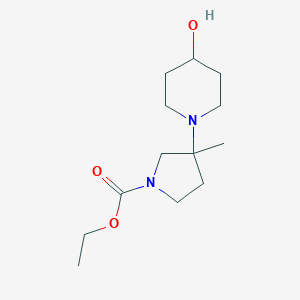

Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate

Übersicht

Beschreibung

Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O3 and its molecular weight is 256.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Piperidine, a six-membered ring with one nitrogen atom, is a common structure in many pharmaceuticals and plays a significant role in drug design . Similarly, pyrrolidine, a five-membered ring with one nitrogen atom, is also a common structure in many pharmaceuticals.

The specific activities of a compound depend on its structure and the functional groups it contains. In general, piperidine and pyrrolidine derivatives can interact with various biological targets, leading to different therapeutic effects. These can include anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

The mode of action of these compounds can vary widely, depending on their specific structures and the targets they interact with. They can act by binding to specific receptors, inhibiting enzymes, or interacting with other biological molecules .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors that can influence the pharmacokinetics include the compound’s chemical structure, its formulation, and the route of administration .

The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .

Biochemische Analyse

Biochemical Properties

Ethyl 3-(4-hydroxypiperidin-1-yl)-3-methylpyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, compounds with a substituted 4-piperidinol core, like this compound, have been found to be potent antagonists of the human H(3) receptor . This interaction suggests that the compound may influence neurotransmitter release and other neurological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have shown potential in modulating calcium mobilization in cells . This modulation can impact various cellular functions, including muscle contraction, neurotransmission, and cell growth.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, such as this compound, are known to interact with various receptors and enzymes, leading to significant pharmacological effects . These interactions can result in the inhibition or activation of specific pathways, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in vitro and in vivo. For instance, the stability of piperidine derivatives, including this compound, is crucial for their sustained activity and effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that piperidine derivatives can exhibit threshold effects, with low doses producing therapeutic effects and high doses potentially causing toxic or adverse effects . Understanding the dosage-response relationship is essential for optimizing the compound’s use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, piperidine derivatives undergo hydroxylation, oxidation, and conjugation reactions, which are essential for their biotransformation and elimination from the body . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.

Biologische Aktivität

Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H24N2O3

- CAS Number : 1131451-63-2

- Molecular Weight : 244.35 g/mol

The compound features a pyrrolidine core substituted with a hydroxypiperidine group, which is believed to contribute to its biological activity.

This compound exhibits several mechanisms that underpin its biological effects:

- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects : In vitro studies have indicated that the compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. This protective effect is associated with a reduction in inflammatory cytokines such as TNF-α and oxidative stress markers .

- Potential Anti-Cancer Activity : Preliminary investigations suggest that this compound may exhibit anti-tumor properties by modulating various signaling pathways involved in cancer cell proliferation and survival. The specific pathways affected remain under investigation but may involve interactions with heat shock proteins (HSPs), which are critical in cancer biology .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cognitive Enhancement : Due to its acetylcholinesterase inhibitory activity, the compound may improve cognitive functions in models of cognitive impairment.

- Anti-inflammatory Activity : The reduction of pro-inflammatory cytokines suggests potential applications in neuroinflammatory conditions.

- Neuroprotective Properties : Its ability to mitigate oxidative stress and apoptosis positions it as a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of piperidine and pyrrolidine compounds exhibit significant antidepressant effects. Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate may act on serotonin receptors, which are crucial in the modulation of mood and emotional behavior. Studies have shown that similar compounds can enhance serotonin levels, thereby alleviating symptoms of depression .

Analgesic Properties

Compounds containing piperidine structures have been reported to possess analgesic properties. This compound could potentially be developed into analgesics by modulating pain pathways through opioid receptor interactions .

Neuropharmacology

Cognitive Enhancement

There is growing interest in the use of piperidine derivatives for cognitive enhancement. This compound may influence neurotransmitter systems involved in learning and memory, particularly through modulation of acetylcholine receptors . This property could lead to its application in treating cognitive deficits associated with neurodegenerative diseases.

Potential as a Neuromodulator

The compound's structure suggests it may serve as a neuromodulator, impacting synaptic transmission and plasticity. This application is particularly relevant for conditions like schizophrenia or bipolar disorder, where neurotransmitter dysregulation is evident .

Drug Development

Building Block for New Therapeutics

this compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its ability to form various derivatives allows medicinal chemists to explore new therapeutic avenues, particularly in developing targeted therapies for specific diseases .

Case Studies

Eigenschaften

IUPAC Name |

ethyl 3-(4-hydroxypiperidin-1-yl)-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-3-18-12(17)14-9-6-13(2,10-14)15-7-4-11(16)5-8-15/h11,16H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAORKQKJTABAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)(C)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.